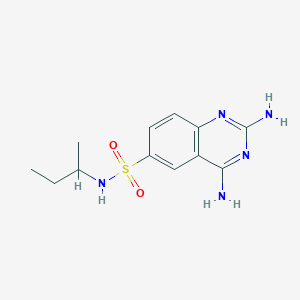
2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely recognized for their pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . This compound, in particular, has shown potential in various scientific research applications, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide typically involves the reaction of anthranilic acid with sec-butylamine and sulfonamide under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, sulfonic acids, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit tyrosine kinases, which play a crucial role in signal transduction pathways related to cancer cell growth . The compound’s sulfonamide group also contributes to its antibacterial activity by interfering with folate synthesis in bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminoquinazoline: Lacks the sec-butyl and sulfonamide groups, resulting in different biological activities.
N-(sec-butyl)quinazoline-6-sulfonamide: Similar structure but without the 2,4-diamino groups, affecting its pharmacological properties.
Uniqueness
2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide is unique due to its combination of the 2,4-diamino groups, sec-butyl group, and sulfonamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
86651-19-6 |
|---|---|
Molekularformel |
C12H17N5O2S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
2,4-diamino-N-butan-2-ylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-7(2)17-20(18,19)8-4-5-10-9(6-8)11(13)16-12(14)15-10/h4-7,17H,3H2,1-2H3,(H4,13,14,15,16) |
InChI-Schlüssel |
HWSRWPYPZTZAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


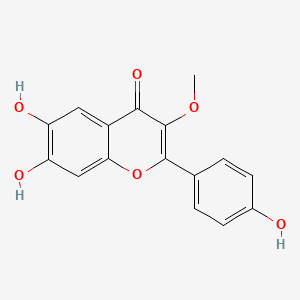
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)
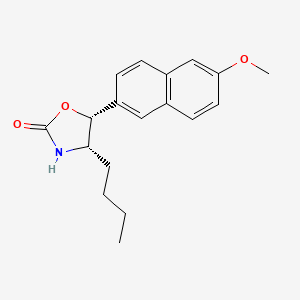
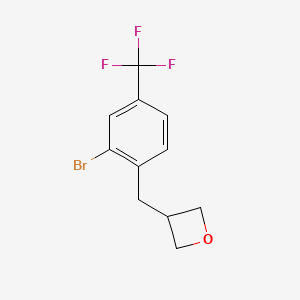
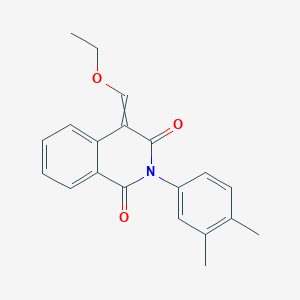


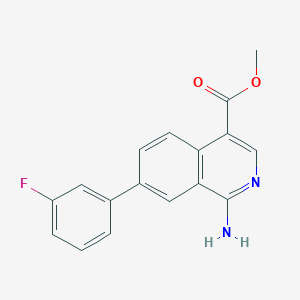

![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)
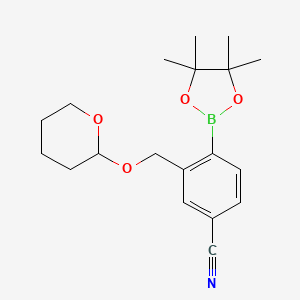
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)
![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)

